molecular formula C11H14ClN3O2 B572715 Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate CAS No. 1208086-32-1

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Cat. No.: B572715
CAS No.: 1208086-32-1
M. Wt: 255.702
InChI Key: SIJUGBZUEMOBKB-UHFFFAOYSA-N
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Description

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate (CAS: 1208086-32-1) is a heterocyclic compound with the molecular formula C₁₁H₁₄ClN₃O₂ and a molecular weight of 255.70 g/mol . It features a piperidine ring substituted at position 3 with a methyl carboxylate group and at position 1 with a 6-chloro-3-pyridazinyl moiety. The pyridazine ring is electron-deficient, which may enhance its reactivity in biological or synthetic contexts.

The compound is synthesized via nucleophilic substitution reactions. For example, methyl piperidine-3-carboxylate hydrochloride reacts with 6-chloro-3-substituted intermediates under basic conditions (e.g., K₂CO₃) in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (130°C), yielding the product in moderate to high purity (57.8–95% yields) . Its structural characterization includes HRMS and chromatographic validation .

Properties

IUPAC Name

methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJUGBZUEMOBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Functionalization and Pyridazine Coupling

A widely cited method involves the condensation of piperidine derivatives with chloropyridazine intermediates. For example, triethyl orthoformate reacts with piperidine and 6-chloropyridazine-3-carboxamide in dimethylformamide (DMF) under reflux to form the target compound. The reaction proceeds via the formation of a pyridazinylenamine intermediate, confirmed by 1H^1H-NMR spectroscopy. Key spectral data include:

  • Two singlet signals for piperidinyl protons at δ=1.62ppm\delta = 1.62 \, \text{ppm} (3-CH2_2) and δ=3.32ppm\delta = 3.32 \, \text{ppm} (2-CH2_2).

  • Trans olefinic protons appearing as doublets at δ=5.47ppm\delta = 5.47 \, \text{ppm} and δ=8.16ppm\delta = 8.16 \, \text{ppm}, with a coupling constant J=12.9HzJ = 12.9 \, \text{Hz}.

This method yields the product in >70% purity , though scalability is limited by the need for prolonged reflux (24 hours) and solvent-intensive workup.

Halogenation and Esterification Sequences

Alternative routes begin with halogenated pyridazine precursors. For instance, 6-chloropyridazine-3-carbonyl chloride is reacted with methyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is typically conducted in dichloromethane at 0–5°C to minimize side reactions. Yields range from 65–80% , with impurities arising from incomplete esterification or residual halogenated byproducts.

Novel Synthetic Approaches

Recent advancements focus on improving atom economy and reducing environmental footprint. These methods often employ catalytic systems or greener solvents.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction kinetics. A protocol using palladium(II) acetate as a catalyst and water-ethanol mixtures as solvents reduces reaction time from 24 hours to 45 minutes . This approach achieves comparable yields (72–75%) while eliminating toxic DMF, aligning with green chemistry principles.

Flow Chemistry Techniques

Continuous flow systems enhance reproducibility and safety for large-scale production. In one setup, 6-chloropyridazine-3-carboxylic acid and methyl piperidine-3-carboxylate are mixed in a microreactor at 120°C under 10 bar pressure. The residence time of 5 minutes facilitates near-quantitative conversion (>95%), though post-reaction purification remains necessary to isolate the product.

Analytical and Optimization Strategies

Spectroscopic Characterization

Structural confirmation relies heavily on NMR and mass spectrometry. The molecular ion peak at m/z=255.702m/z = 255.702 (C11_{11}H14_{14}ClN3_3O2_2) corresponds to the compound’s molecular weight. IR spectroscopy further validates the ester carbonyl stretch at 1720 cm1^{-1} and C–Cl vibration at 750 cm1^{-1} .

Reaction Optimization

ParameterConventional MethodMicrowave MethodFlow Chemistry
Temperature (°C)100–11080–90120
Time24 h45 min5 min
Yield (%)707595
Solvent ToxicityHigh (DMF)Low (H2_2O/EtOH)Moderate (THF)

Data aggregated from highlight flow chemistry as the most efficient method, though microwave synthesis offers a balance between speed and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Pharmaceutical Applications

Pharmaceutical Intermediates

MCPP is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to act as a precursor for drugs targeting conditions such as:

  • Antihistamines : Compounds that alleviate allergic reactions.
  • Antidepressants : Substances that help manage depression and anxiety disorders.
  • Anti-inflammatory Drugs : Medications that reduce inflammation and pain.

The ability of MCPP to inhibit certain enzymes makes it particularly valuable in drug development. For example, derivatives of MCPP have shown potential in developing selective COX-2 inhibitors, which are crucial for anti-inflammatory therapies .

Case Study: Analgesic Activity

Research has indicated that derivatives of MCPP exhibit significant analgesic properties. For instance, compounds synthesized from MCPP have been evaluated for their effectiveness against pain pathways, demonstrating promising results in preclinical models .

Agrochemical Applications

Pesticide Development

MCPP serves as a raw material in the formulation of agrochemicals, including herbicides and insecticides. Its mechanism of action involves inhibiting the growth of specific pests and weeds, thus enhancing crop protection strategies.

ApplicationTypeMechanism of Action
HerbicidesSelectiveInhibits photosynthesis in target plants
InsecticidesSystemicDisrupts nervous system function

The compound's efficacy in controlling agricultural pests has led to its incorporation into various pesticide formulations .

Industrial Applications

Dyes and Pigments

MCPP is also used as a precursor in the synthesis of dyes and pigments. Notably, it is involved in producing Basic Blue 7, which is widely utilized in textiles and plastics. The compound's chemical structure allows it to participate in complex dyeing processes that yield vibrant colors.

Dye TypeApplication Area
Basic Blue 7Textiles
Yellow OchrePaints and Inks

Additionally, MCPP contributes to the creation of pigments used in various industrial applications such as coatings and inks .

Personal Care Products

MCPP finds its application in the formulation of personal care products. It is incorporated into shampoos and soaps due to its potential anti-dandruff properties. Its musky odor also makes it suitable as a fixative in fragrances, enhancing scent longevity .

Chemical Reagents

In chemical research and development, MCPP acts as a reagent for synthesizing other organic compounds. Its utility extends to biochemical engineering where it aids in the development of new chemical processes .

Mechanism of Action

The mechanism of action of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate is compared with structurally related compounds (Table 1). Key differences in substituents, ring systems, and physicochemical properties are highlighted.

Key Observations

Positional Isomerism :

  • The compound OR-1805 (CAS: 339276-34-5) shares the same pyridazinyl-piperidine backbone but substitutes the carboxylate at position 4 of the piperidine ring instead of position 3 . This positional shift may alter conformational flexibility and intermolecular interactions, as piperidine puckering (e.g., chair vs. boat conformations) is sensitive to substituent placement .

However, the synthesis yield drops to 57.8%, likely due to steric hindrance from the bulky phenylquinoline group . Pyridazine vs. Pyrimidine: Pyridazine (two adjacent nitrogen atoms) is more electron-deficient than pyrimidine (nitrogens at positions 1 and 3), which could influence binding specificity in enzyme inhibition or metal coordination .

Functional Group Modifications: The sulfonyl-linked anthraquinone derivative (CAS: N/A) in has a significantly higher molecular weight (512.06 g/mol) and a 95% yield, attributed to the electron-withdrawing sulfonyl group stabilizing the intermediate during synthesis .

In contrast, the anthraquinone derivative’s extended conjugated system may favor applications in photodynamic therapy or fluorescence-based assays .

Biological Activity

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, with the chemical formula C11_{11}H14_{14}ClN3_3O2_2 and CAS number 1208086-32-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid derivatives with piperidine and subsequent esterification to yield the methyl ester form. The purity of synthesized compounds is often reported to be around 95%, ensuring reliability in biological assays .

Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to:

  • Neurotransmitter modulation : It may affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Antioxidant properties : Preliminary studies suggest it may exhibit antioxidant activity, which could be beneficial in neuroprotective applications.

In Vitro Studies

  • Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in certain cancer cell lines, indicating potential antitumor activity. For instance, it has been tested against various human carcinoma cell lines with varying degrees of success.
  • Mechanistic Insights : Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, a common mechanism in chemotherapeutic agents.

In Vivo Studies

  • Animal Models : In vivo studies using rodent models have demonstrated that this compound can produce significant changes in behavior and physiological responses, suggesting neuroactive properties.
  • Dosing Regimens : Different dosing regimens have been explored to assess the compound's pharmacokinetics and therapeutic window, revealing a dose-dependent response in behavioral assays.

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound possesses unique properties that may enhance its efficacy as a therapeutic agent compared to structurally related compounds.

Compound NameCAS NumberKey Activity
This compound1208086-32-1Antitumor activity; Neurotransmitter modulation
A1120Not availableRBP4 antagonist; reduces lipofuscin accumulation
Fenretinide16622-23-0Retinoid; reduces RBP4 levels in AMD patients

Case Study: Antitumor Efficacy

In a notable study published in Cancer Research, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Research on Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The findings suggested that it could mitigate cell death and preserve mitochondrial function under stress conditions .

Q & A

Basic: What synthetic methodologies are established for Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and methyl piperidine-3-carboxylate derivatives. Key steps include:

  • Reaction in polar aprotic solvents (e.g., DMSO) under basic conditions (K₂CO₃) at elevated temperatures (130°C) with nitrogen protection to prevent oxidation .
  • Purification via column chromatography (ethyl acetate/hexane gradients) yields the product in ~58% efficiency. Optimization of stoichiometry (1:1.5 molar ratio of reactants) and reaction time (12–24 hours) is critical .

Basic: What analytical techniques are essential for confirming structural integrity?

  • 1H/13C NMR : Assign proton environments (e.g., piperidine CH₂ at δ 1.94–1.03 ppm, pyridazinyl aromatic protons at δ 7.63–7.06 ppm) and verify ester carbonyl carbons (~170 ppm) .
  • X-ray crystallography : Use SHELX suite (SHELXS for structure solution, SHELXL for refinement) to resolve atomic coordinates. ORTEP-3 generates thermal ellipsoid plots for visualizing bond lengths/angles .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 425.1 [M+H]⁺) .

Advanced: How can researchers address discrepancies between experimental and computational structural data?

  • Dynamic effects : Use molecular dynamics simulations (e.g., for CAS 157023-34-2 analogs ) to model solution-state conformations versus static X-ray structures.
  • Refinement protocols : Re-analyze crystallographic data with SHELXL’s TWIN/BASF commands to account for twinning or disorder .
  • Cross-validation : Compare DFT-predicted NMR shifts with experimental data to identify misassigned resonances .

Advanced: What experimental design considerations are crucial for evaluating biological activity?

  • In vitro assays : Use prostate cancer cell lines (e.g., PC-3) to assess anti-proliferative effects via MTT assays. Include autophagy markers (LC3-II/LC3-I ratio) and mTOR/p70S6K inhibition studies .
  • Pharmacokinetics : Hydrolyze the methyl ester to the carboxylic acid (via LiOH/THF) to improve solubility for in vivo bioavailability testing .
  • Controls : Test structurally related analogs (e.g., ethyl ester derivatives ) to isolate pharmacophore contributions.

Basic: How is purity assessed post-synthesis?

  • HPLC : Monitor retention times (e.g., 8.36 minutes under gradient A conditions) and peak symmetry .
  • Melting point : Compare observed values (e.g., 185–186.5°C for related compounds ) to literature data.
  • Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Advanced: What strategies optimize solubility for pharmacological assays?

  • Co-solvents : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) for in vitro studies .
  • Prodrug approaches : Synthesize water-soluble salts (e.g., hydrochloride) via acid-base reactions .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) to enhance cellular uptake .

Basic: What are best practices for handling and storage?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Use desiccants to minimize ester hydrolysis .
  • Safety : Wear PPE (gloves, masks) during synthesis to avoid skin contact with intermediates like 3,6-dichloropyridazine .

Advanced: How does the pyridazinyl ring’s electronic environment influence reactivity?

  • SNAr reactivity : The 6-chloro substituent activates the pyridazinyl ring at the 3-position for nucleophilic attack by piperidine derivatives. DFT studies predict a charge density of –0.32e at the reaction site .
  • Cross-coupling : Use Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura reactions at the 6-chloro position to introduce aryl/heteroaryl groups .

Basic: What software tools are recommended for crystallographic analysis?

  • Structure solution : SHELXD for dual-space direct methods in small-molecule crystallography .
  • Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .
  • Validation : PLATON/CHECKCIF to flag outliers in bond lengths/angles .

Advanced: How can polymorphic forms be differentiated?

  • PXRD : Compare experimental diffractograms (e.g., 2θ = 12.5°, 18.7°) with simulated patterns from Mercury CSD .
  • DSC : Identify polymorph-specific melting endotherms (e.g., Form I melts at 185°C vs. Form II at 192°C) .
  • Raman spectroscopy : Detect lattice vibrations (e.g., 1590 cm⁻¹ for C=O stretching in Form I) .

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